8-Azaxanthine

Description

Historical Context of Azapurine Analogs in Chemical Biology Research

The study of azapurine analogs, a class of compounds where a carbon atom in the purine (B94841) ring system is replaced by a nitrogen atom, has a considerable history in chemical biology. These analogs were initially explored for their potential as antimetabolites, interfering with the biosynthesis and function of nucleic acids. Early research focused on compounds like 8-azaguanine (B1665908), which showed carcinostatic activity but also significant toxicity mdpi.com. The investigation into the biological activities of azapurines, including their interactions with enzymes and incorporation into nucleic acids, laid the groundwork for understanding how structural modifications to the purine scaffold can impact biological processes nih.gov. The development of chemical biology technologies, such as chemical proteomics and biophysical assays, has further advanced the ability to study the interactions of these analogs with their biological targets nih.gov. Pseudo-natural products, which involve the synthetic recombination of natural product fragments, represent a related strategy in chemical biology for discovering novel compounds with biological relevance nih.gov.

Structural Classification and Research Significance of 8-Azaxanthine (B11884) within the Purine Analog Landscape

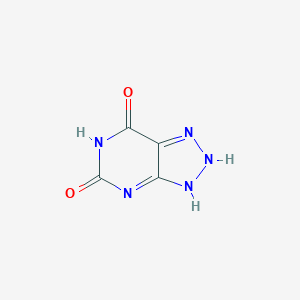

This compound is structurally classified as a nitrogen-substituted purine analog, specifically a 3H- ontosight.aitriazolo[4,5-d]pyrimidine-5,7-diol (monohydrate form has CAS 59840-67-4) ontosight.ai. In this structure, the carbon atom at position 8 of the xanthine (B1682287) scaffold is replaced by a nitrogen atom ontosight.ai. This substitution results in a fused ring system comprising a triazole ring and a pyrimidine (B1678525) ring ontosight.ai. This structural modification confers unique photophysical and biochemical properties compared to natural purines like xanthine ontosight.ai.

The research significance of this compound stems from several key properties and observed activities:

Fluorescence Properties: this compound exhibits notable fluorescence emission, which is often solvent- and isotope-dependent and can show dual emissions in certain conditions due to excited-state proton transfer (ESPT) mdpi.comontosight.ainih.govresearchgate.net. This strong fluorescence, particularly around 420 nm in aqueous media, makes it a valuable molecular probe for studying enzyme-ligand interactions, receptor-binding mechanisms, and quantifying enzyme activities in biological assays mdpi.comnih.govresearchgate.net.

Enzyme Interaction Studies: this compound is known to interact with various enzymes, particularly those involved in purine metabolism . It has been identified as an inhibitor of urate oxidase (uricase), an enzyme that catalyzes the oxidation of uric acid to allantoin (B1664786) . This inhibitory activity is relevant to conditions like hyperuricemia and gout . Studies have utilized colorimetric assays to demonstrate its effective inhibition of urate oxidase activity . While it acts as a weak competitive inhibitor of xanthine oxidase, it shows stronger inhibition in clostridial enzymes .

Adenosine (B11128) Receptor Antagonism: Derivatives of this compound have been studied for their potential as antagonists of adenosine receptors scite.ai. Research into the structure-activity relationship (SAR) of these derivatives indicates that modifications at specific positions can significantly influence their binding affinities and selectivity for adenosine receptors . However, the substitution of C-8 with nitrogen in theophylline (B1681296) and caffeine (B1668208) analogs has been reported to dramatically reduce affinity for adenosine receptors scite.ai.

Structural Studies: this compound and its derivatives are utilized in crystallography studies, such as X-ray diffraction, to elucidate their crystal and molecular structures sigmaaldrich.comsigmaaldrich.comugr.es. These structural insights are crucial for understanding their reactivity, interactions with other compounds, and the impact of structural variations on biological activity, informing future compound design efforts . Joint neutron/X-ray crystallography has been used to study its complex with urate oxidase, providing insights into the enzyme's catalytic mechanism iucr.org.

Riboswitch Binding: this compound has been shown to bind to xanthine-responsive riboswitches, such as the NMT1 motif, with binding affinities comparable to xanthine itself researchgate.netnih.gov. This interaction highlights its utility in studying RNA-ligand recognition and the structural basis of riboswitch function researchgate.netnih.gov.

The unique combination of its structural features, fluorescent properties, and interactions with key biological targets positions this compound as a valuable compound in academic research for exploring fundamental biochemical mechanisms and as a scaffold for developing new chemical probes and potential therapeutic agents.

Data Table: Comparative Binding Affinities to NMT1 Riboswitch

| Compound | Binding Affinity (Kd) | Citation |

| Xanthine | 3.0 ± 0.1 µM | researchgate.netnih.gov |

| This compound | 3.0 ± 0.1 µM | researchgate.netnih.gov |

| Uric Acid | 20.4 ± 1.7 µM | researchgate.netnih.gov |

Data Table: this compound Properties (Monohydrate)

| Property | Value | Citation |

| Molecular Formula | C₄H₃N₅O₂ · H₂O | sigmaaldrich.com |

| Molecular Weight | 171.11 g/mol | sigmaaldrich.com |

| CAS Number | 59840-67-4 | ontosight.ai |

| IUPAC Name | 3H- ontosight.aitriazolo[4,5-d]pyrimidine-5,7-diol | ontosight.ai |

| Purity (HPLC) | ≥98.0% | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Fluorescence Emission | Present (e.g., ~420 nm in water) | mdpi.com |

| Urate Oxidase Activity | Inhibitor |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGVQTOQSNJTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862673 | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-26-4 | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azaxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-azaxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-AZAXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZAXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 8 Azaxanthine

Established Synthetic Routes and Reaction Pathway Elucidation

The synthesis of 8-Azaxanthine (B11884) typically involves the construction of the triazolopyrimidine ring system.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental in the synthesis of this compound. These reactions often involve pyrimidine (B1678525) precursors under controlled pH and temperature conditions . For instance, the synthesis of 1H- or 3H- sigmaaldrich.comnih.govtriazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones (8-Azaxanthines) can be achieved by the cyclization of appropriate 5,6-diaminouracils with nitrous acid thieme-connect.com. Condensation reactions can also be employed to attach substituents to the 8-azapurine (B62227) ring system using appropriate reagents google.comgoogle.com. A preferred method involves the condensation of an 8-aza-9(7)H-purine with a 2-acyloxyethoxymethyl halide in a strongly polar solvent like dimethylformamide (DMF) or hexamethylphosphoramide, in the presence of a proton acceptor such as a base google.com.

Multi-step Reaction Pathways for this compound Precursors

The synthesis of this compound and its derivatives often requires multi-step reaction pathways starting from simpler precursors ontosight.ai. A three-step synthetic pathway has been reported for the synthesis of fully decorated 8-azapurines, including 6-alkyl-8-azapurines. This pathway involves interrupted CuAAC, oxidation, and cyclization reactions starting from alkynes, azides, and amidines researchgate.netacs.orgresearchgate.netkuleuven.be. Another approach to substituted 8-azapurines involves starting from amino alcohol and pyrimido dichloride, utilizing procedures like nucleophilic substitution, diazotization, and amination or hydrazonation researchgate.net.

Derivatization Strategies and Functional Group Introduction

Derivatization of this compound allows for the introduction of various functional groups, modifying its properties and potential interactions.

N-Alkylation and Other Substitutional Modifications

N-alkylation is a common strategy for modifying this compound. Alkylation can occur at different nitrogen positions within the triazolopyrimidine ring system, including the N1, N2, N3, N4, N6, N7, N8, and N9 positions, depending on the reaction conditions and the alkylating agent used nih.govthieme-connect.comgoogleapis.comresearchgate.net. Studies have explored the regioselective N- and O-alkylation of 8-Azaxanthines using alkyl halides and dimethyl sulfate (B86663) in aprotic solvents thieme-connect.comamanote.commolaid.com. Alkylation on the triazole ring in the presence of anhydrous potassium carbonate can occur at the 1- and 2-positions, with a preference for the 2-position thieme-connect.com. Alkylation on the pyrimidine ring with an equivalent alkylating reagent typically occurs at the 4-position thieme-connect.com. Substitutional reactions can introduce various functional groups into the molecule . The introduction of alkylaminoalkyl or heterocyclylalkyl substituents on the triazole ring of this compound has been investigated googleapis.com.

Chemo-enzymatic Approaches to this compound Nucleoside Analogs

Chemo-enzymatic methods offer alternative routes for synthesizing this compound nucleoside analogs. While the chemo-enzymatic synthesis of 8-azaxanthosine from this compound can be challenging due to the acidity of this compound, some enzymes, such as inducible xanthosine (B1684192) phosphorylase from E. coli (PNP-II), have been reported to accept this compound as a substrate in the ribosylation pathway researchgate.netmdpi.compreprints.orgresearchgate.netresearchgate.netresearchgate.net. This enzymatic reaction can lead to the formation of 8-azaxanthosine, with ribosylation potentially occurring at the N7 or N8 positions researchgate.netresearchgate.net. Chemo-enzymatic syntheses of fluorescent nucleoside analogs using purine (B94841) nucleoside phosphorylase have been reviewed, highlighting the potential of 8-azapurines as substrates mdpi.compreprints.orgresearchgate.net. Enzymatic ribosylation of 2,6-diamino-8-azapurine, an analog of this compound, using different forms of PNP has shown variable ribosylation sites, including N7, N8, and N9 mdpi.com.

Advanced Synthetic Techniques for 8-Azapurine Library Generation

Advanced synthetic techniques are being developed to generate diverse libraries of 8-azapurines. A three-step synthetic pathway has been developed for the synthesis of fully decorated 8-azapurines, enabling the creation of a diverse library starting from various alkynes, azides, and amidines researchgate.netacs.orgresearchgate.netkuleuven.be. Postfunctionalization reactions have also been demonstrated for selected substrates, further expanding the diversity of the synthesized 8-azapurine library acs.orgresearchgate.netkuleuven.be. These techniques contribute to the systematic exploration of the chemical space around the 8-azapurine scaffold.

Oxidative Cyclization Methodologies

Oxidative cyclization is a significant approach for the synthesis of 8-azapurines, including this compound. This method typically involves the cyclization of appropriately substituted pyrimidine precursors. One reported method involves the oxidative cyclization of 6-amino-5-arylazopyrimidine derivatives. clockss.org

Research has demonstrated the use of copper sulfate in a pyridine-water system as an effective reagent for this oxidative cyclization, leading to the formation of 2-aryl-2H- Current time information in Bangalore, IN.uni.lutriazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones, which are related to the this compound scaffold. clockss.org This approach has been shown to yield the desired products in excellent yields. clockss.org

Another synthetic strategy involves a three-step pathway starting from alkynes, azides, and amidines. This route incorporates interrupted CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition), oxidation, and cyclization reactions to construct the 8-azapurine core. researchgate.net This method allows for the synthesis of a diverse library of 8-azapurines, including those with substitutions at the 6-position. researchgate.net

Furthermore, cyclization reactions involving β-carboxyureidoacetamidoxime have been reported to yield this compound and xanthine (B1682287) 3-N-oxides. acs.org

Molecular Structure and Conformational Analysis of 8 Azaxanthine and Its Derivatives

Crystallographic Investigations

Crystallographic techniques, particularly X-ray and neutron diffraction, have been instrumental in elucidating the molecular structure of 8-azaxanthine (B11884) and its derivatives, providing insights into their solid-state conformation, hydrogen bonding networks, and interactions in complexes.

Neutron Diffraction for Protonation State Determination in Protein-Ligand Complexes

Neutron diffraction is a powerful technique for directly visualizing hydrogen atoms and determining their positions, which is particularly valuable for resolving protonation states in biological systems plos.orgill.eu. Neutron diffraction studies of urate oxidase in complex with this compound have provided unique information on the protonation states of the catalytic residues within the enzyme's active site plos.orgpdbj.orgiucr.orgiucr.org. A neutron structure of the urate oxidase-8-azaxanthine complex at 1.9 Å resolution revealed the protonation states of the K10-T57-H256 catalytic triad (B1167595) plos.orgpdbj.org. Joint neutron and X-ray refinement of the perdeuterated urate oxidase complex with this compound at room temperature further detailed the protonation states and the interaction of a catalytic water molecule within the active site ill.eunih.gov. These studies are vital for understanding the enzymatic mechanism, especially those involving proton transfer ill.euiucr.org.

Analysis of Tautomeric Forms via Crystallography

Crystallography can provide evidence for the dominant tautomeric forms of this compound and its derivatives in the solid state. As mentioned, X-ray diffraction studies on 1,3-dimethyl-8-azaxanthine monohydrate indicated the presence of the N8-H tautomer researchgate.netugr.es. While computational studies may suggest different preferred tautomers in isolation, crystallographic data reveals the forms stabilized within the crystal lattice, often influenced by hydrogen bonding and packing interactions researchgate.netugr.es. For 3-methyl-8-azaxanthine, X-ray analysis also showed the free base in the N(8) tautomer rsc.org.

Spectroscopic Characterization for Structural Insights

Spectroscopic methods complement crystallographic studies by providing information on the structure and electronic properties of this compound in solution and in different states.

Nuclear Magnetic Resonance (NMR) Studies for Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating the tautomeric equilibrium of compounds in solution. Studies using NMR, particularly on derivatives like 1,3-dimethyl-8-azaxanthine (8-azatheophylline), have been used to infer the presence of N(7)H and N(8)H tautomers in the ground state of this compound researchgate.netresearchgate.net. NMR can provide characteristic proton shifts that help confirm the identity and structural features of synthesized this compound compounds and their derivatives . Deuterated buffers can be used in NMR studies to help resolve different tautomeric forms .

UV-Visible Spectroscopy for Electronic Structure Elucidation

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound, providing insights into its electronic structure and can be used to confirm the presence of π→π* transitions characteristic of the azapurine system . UV-Vis absorption and fluorescence spectroscopy are essential for tracking pH-dependent protomer transitions . The UV-Vis spectrum of this compound shows absorption bands related to its conjugated pi system libretexts.orgupi.edu. Studies on this compound and its derivatives have utilized UV-Vis spectroscopy to investigate their photophysical behavior, including excited-state proton transfer (ESPT) and dual emission properties researchgate.netresearchgate.net. For instance, dual emission in this compound is attributed to ESPT between tautomeric forms researchgate.net. Time-resolved spectroscopy in methanol (B129727) has shown a delayed emission band at 420 nm for this compound, which is absent in aqueous media . This contrasts with 1,3-dimethyl-8-azaxanthine, which lacks ESPT due to steric hindrance from methyl groups .

Data Table: Spectroscopic Properties of this compound and a Derivative

| Compound | Technique | Observation/Finding | Reference |

| This compound | UV-Vis/Fluorescence | Dual emission due to ESPT between tautomers | researchgate.net |

| This compound | Time-resolved Fluor. | Delayed 420 nm emission in methanol | |

| This compound | UV-Vis/Fluorescence | pH-dependent protomer transitions | |

| 1,3-dimethyl-8-azaxanthine | NMR | Inferred N(7)H and N(8)H tautomers in ground state | researchgate.netresearchgate.net |

| 1,3-dimethyl-8-azaxanthine | Fluorescence | Lacks ESPT in contrast to this compound |

Detailed Research Findings:

X-ray diffraction studies on 1,3-dimethyl-8-azaxanthine monohydrate determined its crystal structure, revealing the N8-H tautomer in the solid state and the formation of hydrogen-bonded dimers. researchgate.netugr.es

Neutron diffraction studies of urate oxidase in complex with this compound at 1.9 Å resolution successfully determined the protonation states of key catalytic residues (K10, T57, H256) within the enzyme's active site. plos.orgpdbj.org

Joint neutron and X-ray crystallographic analysis of perdeuterated urate oxidase bound to this compound at room temperature provided detailed insights into the protonation of catalytic residues and the orientation and stabilization of a catalytic water molecule through interactions, including an O-H...π interaction with this compound. ill.eunih.gov

UV-Vis and fluorescence spectroscopy have demonstrated that this compound exhibits dual emission, which is attributed to excited-state proton transfer between its tautomeric forms. researchgate.net

Photophysical Properties and Excited State Dynamics of 8 Azaxanthine

Fluorescence Emission Characteristics

8-Azaxanthine (B11884) displays notable fluorescence emission properties, which are highly dependent on the surrounding environment, particularly pH and solvent composition. researchgate.netrsc.org In weakly acidic aqueous solutions (pH < 4.5), this compound exhibits intense fluorescence with an emission maximum around 420 nm. rsc.org This emission is characterized by an unusually large Stokes' shift. researchgate.netrsc.org N-methylated derivatives of this compound, such as 8-azatheophylline (1,3-dimethyl-8-azaxanthine) and N(8)-methyl-8-azaxanthine, are also highly fluorescent in aqueous media, often as neutral or monoanionic forms. nih.govresearchgate.net

Dual Emission Phenomena and Stokes' Shifts

A key characteristic of this compound's fluorescence is the observation of dual emission under specific conditions. In weakly acidified alcoholic media, such as 10% aqueous methanol (B129727) acidified to pH ~3, two distinct emission bands are observed: one at approximately 335 nm and another at 420 nm. researchgate.net This dual emission is also seen with the 8-methyl derivative in anhydrous methanol, showing bands at 420 nm and ~340 nm. researchgate.net However, in solvents like isopropanol (B130326) and acetonitrile, the longer-wavelength band at 420 nm is significantly diminished or virtually disappears. researchgate.net

The emission at 420 nm in aqueous or weakly acidic alcoholic solutions is associated with a large Stokes' shift. For the neutral form of this compound in water at pH < 4.5, the fluorescence spectrum is centered around 420 nm, while the absorption maximum is around 265 nm, resulting in a large Stokes' shift of approximately 14,000 cm⁻¹ to 16,000 cm⁻¹. researchgate.netrsc.org This large shift is indicative of a significant structural or electronic rearrangement occurring in the excited state prior to emission.

Solvent and Isotope Dependence of Fluorescence

The fluorescence of this compound is notably dependent on both the solvent and the presence of isotopes, particularly deuterium (B1214612). researchgate.netrsc.org In anhydrous methanol, the neutral form of this compound emits primarily at about 335 nm. researchgate.net As water is introduced or in purely aqueous solutions at appropriate pH, the longer-wavelength emission at 420 nm becomes prominent, often dominating the spectrum at pH < 4.5. rsc.org This suggests that protic solvents facilitate the process leading to the 420 nm emission.

Isotope effects, particularly the substitution of hydrogen with deuterium (e.g., using deuterated methanol or deuterium oxide), further support the involvement of proton transfer in the excited state dynamics. Studies have shown that isotope effects in deuterated methanol confirm proton transfer kinetics. While the dual emission is observed in weakly acidified alcoholic media, only a single band with a large Stokes' shift is typically present in aqueous solutions. researchgate.netresearchgate.netnih.govx-mol.commdpi.com The rise time of the long-wavelength emission band (420 nm) is calculated to be 0.4-0.5 ns in both methanol and deuterated methanol, which is equal to the main component of the fluorescence decay in the short-wavelength band (340 nm). researchgate.netnih.govx-mol.com

Here is a table summarizing some fluorescence emission data:

| Solvent/Condition | Emission Wavelengths (nm) | Stokes' Shift (cm⁻¹) | Notes | Source |

| Anhydrous Methanol (Neutral) | ~335 | - | Single emission | researchgate.net |

| 10% Aqueous Methanol (pH ~3) | 335, 420 | - | Dual emission | researchgate.net |

| Water (pH < 4.5) | ~420 | 14,000 - 16,000 | Single emission, large Stokes' shift | researchgate.netrsc.org |

| Aqueous Medium (Neutral/Monoanion) | 420 | Unusually large | For 8-azaXan and 8-alkyl congener | researchgate.net |

| Methanol | 340, 420 | - | Dual emission (for 8-methyl derivative) | researchgate.net |

| Isopropanol | ~340 | - | 420 nm band virtually disappears | researchgate.net |

| Acetonitrile | ~340 | - | 420 nm band virtually disappears | researchgate.net |

| Deuterated Methanol | 340, 420 | - | Dual emission, isotope effects observed |

Excited-State Proton Transfer (ESPT) Mechanism

The unusual fluorescence properties of this compound, particularly the large Stokes' shift and solvent-dependent dual emission, are attributed to excited-state proton transfer (ESPT) in protic solvents, leading to phototautomerism. researchgate.netrsc.orgresearchgate.netx-mol.com In the ground state, this compound exists as a mixture of tautomers, primarily the N(7)-H and N(8)-H forms. researchgate.net The highly fluorescent N(8)-H tautomer is believed to undergo rapid deprotonation from the N(3) nitrogen in the excited state. researchgate.net This process results in the formation of a phototautomeric monoanion, which is the species responsible for the intense fluorescence observed at around 420 nm. rsc.orgresearchgate.net

The proposed ESPT involves the transfer of a proton from the N(3)-H site in the excited state of the neutral form to a solvent molecule or another basic site, generating an anionic species in the excited state. This anionic form then emits fluorescence. researchgate.netresearchgate.net The fluorescent anionic form is generally absent in the ground state of this compound in neutral aqueous medium because the triazole proton (at N(8) or N(7)) is more acidic than the N(3)-H. rsc.org

Kinetic Analysis of Proton Transfer in Excited States

Time-resolved fluorescence spectroscopy has been employed to investigate the kinetics of the excited-state proton transfer in this compound and its derivatives. researchgate.netresearchgate.netnih.govx-mol.commdpi.com Using techniques like a super-continuum white laser with short pulse widths (~75 ps), researchers have observed the dynamics of the ESPT process. researchgate.netnih.govx-mol.commdpi.com

In weakly acidified alcoholic media, the long-wavelength emission band at 420 nm is delayed relative to the excitation pulse, indicating that it arises from a species formed after excitation, consistent with an excited-state reaction like proton transfer. researchgate.netnih.govx-mol.com The rise time for this delayed emission has been measured to be 0.4-0.5 ns in both methanol and deuterated methanol. researchgate.netnih.govx-mol.com This rise time corresponds to the decay time of the short-wavelength emission band (around 340 nm), suggesting a precursor-product relationship between the species emitting at 340 nm (likely the neutral excited state) and the species emitting at 420 nm (the phototautomeric anion). researchgate.netnih.govx-mol.com

Global analysis of the time-resolved emission data for this compound in alcoholic media reveals three exponential components. One component has a rise time identical to the decay of the short-wavelength band (0.4-0.5 ns), attributed to the formation of the long-wavelength emitter. researchgate.netnih.govx-mol.com The second component is attributed to the decay of the long-wavelength band, with a decay time of 6.4 ns for this compound in methanol. researchgate.netnih.govx-mol.com The origin of the third, intermediate decay time (1.41 ns for this compound) is less certain but may involve a contact ion pair. researchgate.netnih.govx-mol.com

Here is a table summarizing kinetic data for this compound fluorescence in methanol:

| Emission Band (nm) | Kinetic Component | Time Constant (ns) | Assignment/Observation | Source |

| 420 | Rise Time | 0.4-0.5 | Formation of long-wavelength emitter (phototautomeric anion) | researchgate.netnih.govx-mol.com |

| 340 | Decay Time | 0.4-0.5 | Decay of short-wavelength emitter (neutral excited state) | researchgate.netnih.govx-mol.com |

| 420 | Decay Time | 6.4 | Decay of long-wavelength emitter | researchgate.netnih.govx-mol.com |

| Both | Intermediate Decay | 1.41 | Possible involvement of contact ion pair | researchgate.netnih.govx-mol.com |

Phototautomerism Pathways and Intermediates

The ESPT in this compound leads to the formation of different tautomeric species in the excited state compared to the ground state, a phenomenon known as phototautomerism. researchgate.netrsc.orgresearchgate.netx-mol.com In the ground state, this compound primarily exists as the N(7)-H and N(8)-H tautomers. researchgate.net Upon excitation, the N(8)-H tautomer is believed to undergo rapid deprotonation at the N(3) position. researchgate.net This deprotonation results in the formation of an excited-state monoanion, which is a phototautomer. rsc.orgresearchgate.net

The proposed pathway involves the excited neutral N(8)-H form transferring a proton from N(3) to a solvent molecule, yielding the excited anionic form. This excited anion then relaxes to the ground state, followed by reprotonation to return to the ground-state tautomeric equilibrium. The large Stokes' shift observed for the 420 nm emission is consistent with emission from a significantly different species (the excited anion) than the initially excited neutral species. researchgate.netrsc.org

The dual emission observed in alcoholic solvents suggests that both the excited neutral form (emitting around 335-340 nm) and the excited phototautomeric anion (emitting around 420 nm) can coexist and emit fluorescence, with the relative contributions depending on the solvent's ability to facilitate proton transfer. researchgate.net In aqueous solutions, the rapid proton transfer kinetics favor the formation of the excited anion, leading to the dominance of the 420 nm emission. rsc.org

While the primary phototautomer is identified as the N(3)-deprotonated anion formed from the N(8)-H neutral excited state, the possibility of intermediate species, such as a contact ion pair between the excited anion and a protonated solvent molecule, has been suggested to explain the observed intermediate kinetic component in time-resolved studies. researchgate.netnih.govx-mol.com

Theoretical Modeling of Photophysical Behavior

Theoretical calculations, often employing methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF), are valuable tools for understanding the photophysical behavior of molecules like this compound. researchgate.netresearchgate.netresearchgate.net These computational approaches can complement experimental data by providing insights into the electronic states involved, the structures of excited-state species, and the energy barriers for processes like proton transfer. researchgate.net

Theoretical modeling can help to characterize the potential energy surfaces of different tautomers and protonation states in both the ground and excited states. researchgate.net This allows for the calculation of excitation energies and prediction of emission wavelengths, which can be compared with experimental absorption and fluorescence spectra. researchgate.net Furthermore, theoretical calculations can be used to model the pathways and energy barriers for excited-state proton transfer, providing a deeper understanding of the kinetic observations.

Computational studies can also investigate the effect of solvent on the excited-state properties and proton transfer dynamics, helping to explain the observed solvent dependence of this compound's fluorescence. researchgate.net By calculating the structures and electronic distributions of the excited states of different tautomers and anionic forms, theoretical modeling can support the assignment of the observed emission bands to specific species, such as the excited neutral form and the excited phototautomeric anion. researchgate.net

Theoretical studies on related aza-substituted nucleobases, such as 8-azaguanine (B1665908), have utilized methods like MS-CASPT2//CASSCF and TDDFT to investigate excited-state dynamics, tautomerism, and relaxation pathways, demonstrating the applicability of these methods to this class of compounds. researchgate.netresearchgate.netacs.org Combining theoretical modeling with experimental time-resolved spectroscopy provides a powerful approach to fully elucidate the complex photophysical processes occurring in this compound.

Compound Names and PubChem CIDs

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Geometries and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the excited-state properties of molecules like this compound. TD-DFT calculations can be employed to model excited-state behavior and predict absorption and emission spectra nih.gov. This method allows for the optimization of excited-state geometries in both gas and solvent phases, often utilizing models such as the polarizable continuum model (PCM) for solvent effects nih.gov.

Studies using TD-DFT have revealed insights into the excitation spectra of this compound and its analogs. For instance, TD-DFT calculations have indicated that excitation spectra are red-shifted relative to absorption in an aqueous medium nih.gov. These predicted changes in transition energies show qualitative comparability to experimental data nih.gov. Analysis of molecular orbitals through TD-DFT can also reveal that molecules with a smaller HOMO-LUMO energy gap tend to possess maximum absorption and emission wavelengths nih.gov.

Singly Excited Configuration Interaction (CIS) Methods

Singly Excited Configuration Interaction (CIS) is another quantum chemical method applied to study the excited states of molecules. The CIS method is employed to optimize the excited state geometries of isolated this compound tautomers, as well as those of related compounds like 8-azatheophylline and 8-azacaffeine, in both gas and solvent phases nih.gov.

CIS can be considered a method for describing excited states, allowing for the simultaneous calculation of multiple excited states and the optimization of their geometries ucsb.edu. It provides information on vertical and adiabatic excitation energies, as well as properties like vibrational frequencies and charge densities of the excited states ucsb.edu. While relatively fast, CIS calculations can be resource-intensive with larger basis sets and may have limitations in accurately describing diffuse excited states if the basis sets lack sufficient diffuse functions ucsb.edu. In some cases, CIS transition energies can show significant errors compared to experimental data ucsb.edu.

Computational Resolution of Discrepancies between Theoretical and Experimental Photophysics

Discrepancies between computational predictions and experimental data are a common challenge in the study of molecular photophysics . For this compound, contradictions between computational models, such as SCC-MO methods, and experimental results, such as ESCA shifts, can arise from approximations in structural parameters or solvent effects .

To address these discrepancies, researchers can employ several strategies. Validating computational models using experimental geometries, such as those obtained from X-ray crystallography, is a recommended approach . Conducting sensitivity analyses to understand the impact of different parameters on the computational results is also important .

Specifically concerning the photochemical behavior and ESPT observations in this compound and its methylated derivatives, computational methods like DFT and TD-DFT can be used to model ground-state tautomerism and excited-state behavior . Comparing computed pK* values with experimental fluorescence quenching data can help reconcile differences observed between this compound and 1,3-dimethyl-8-azaxanthine regarding ESPT . Combining computational simulations, such as density functional theory, with experimental data is a general strategy to model proton-transfer dynamics and address the complexities arising from multiple acidity centers and the lack of thermodynamic equilibrium in the excited state .

Enzymatic Interactions and Inhibition Mechanisms of 8 Azaxanthine

Urate Oxidase (UOX) Inhibition Studies

8-Azaxanthine (B11884) is a significant compound in the study of urate oxidase (UOX), serving as a potent inhibitor that has been instrumental in elucidating the enzyme's structure and catalytic mechanism.

This compound functions as a competitive inhibitor of urate oxidase. nih.govnih.gov This mechanism involves the inhibitor molecule binding directly to the enzyme's active site, the same location where the natural substrate, uric acid, would normally bind. By occupying this site, this compound prevents the substrate from accessing the enzyme, thereby halting the catalytic reaction.

The binding of this compound to the UOX active site is highly specific. The inhibitor is precisely positioned by what can be described as "molecular tweezers," which are composed of the side chains of two key amino acid residues: Arginine-176 and Glutamine-228. nih.gov This arrangement is specifically adapted to recognize and bind the cyclic NH–CO–NH–CO– motif found within the six-membered ring of both the inhibitor and the natural substrate. nih.gov This mimicry of the substrate's structure is the basis for its effective competitive inhibition. The presence of this compound in the active site physically blocks the initial steps of the enzymatic reaction catalyzed by urate oxidase. nih.gov

X-ray crystallography has been a pivotal technique for visualizing the interaction between this compound and urate oxidase at an atomic level. Numerous structures of UOX in complex with this compound have been deposited in the Protein Data Bank (PDB), providing detailed insights into the binding mode and the conformational state of the active site when occupied by the inhibitor. atomistry.comrcsb.orgdrugbank.compdbj.orgproteopedia.org

These crystallographic studies confirm that this compound settles into the substrate-binding site of the enzyme. nih.govnih.gov The high-resolution data obtained from these analyses have been crucial for understanding how the enzyme recognizes its substrate and how competitive inhibitors can effectively block its function. For instance, co-crystallization of UOX with both this compound and azide (which targets the dioxygen site) showed that the two inhibitors could occupy their respective sites simultaneously. nih.govnih.gov

Below is a table summarizing data from selected crystallographic studies of Urate Oxidase in complex with this compound:

| PDB Code | Resolution (Å) | Space Group | Organism |

| 4n9v | 1.10 | I 2 2 2 | Aspergillus flavus |

| 4OP6 | 1.65 | Not specified | Aspergillus flavus |

| 7p0g | Not specified | Not specified | Not specified |

| 2zka | Not specified | Not specified | Not specified |

This table is based on data retrieved from the cited sources. atomistry.comrcsb.orgpdbj.orgproteopedia.orgebi.ac.uk

Understanding the protonation states (i.e., whether a residue has gained or lost a proton) of amino acids in an enzyme's active site is critical for deciphering its catalytic mechanism. While X-ray crystallography is excellent for determining the positions of heavier atoms, it cannot reliably locate hydrogen atoms. To overcome this limitation, neutron crystallography has been employed.

A neutron crystal structure of the urate oxidase complex with this compound, determined at a resolution of 1.9 Å, has provided direct information on the protonation states of the key catalytic residues. rcsb.org This analysis revealed the specific protonation states of the catalytic triad (B1167595) composed of Lysine-10 (K10), Threonine-57 (T57), and Histidine-256 (H256), resolving long-standing questions about the enzyme's mechanism. rcsb.org This level of detail is essential for a complete understanding of the proton transfer events that are central to the enzyme's function.

Enzyme kinetics assays are employed to quantify the potency of an inhibitor. For a competitive inhibitor like this compound, the key parameter determined from these assays is the inhibition constant (Ki). The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme.

The determination of Ki for this compound's inhibition of urate oxidase involves measuring the rate of the enzymatic reaction (the conversion of uric acid to 5-hydroxyisourate) at various substrate concentrations, both in the absence and presence of different concentrations of the inhibitor. By analyzing how the inhibitor affects the Michaelis-Menten constant (Km) without changing the maximum reaction velocity (Vmax), the competitive nature of the inhibition is confirmed, and the Ki value can be calculated. Such studies have established this compound as a potent inhibitor of urate oxidase. mdpi.com

Interactions with Purine (B94841) Metabolism Enzymes

Xanthine (B1682287) oxidase is another crucial enzyme in the purine degradation pathway, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.govnih.gov While this compound is a well-characterized inhibitor of urate oxidase, its interaction with xanthine oxidase has also been investigated.

The inhibitory activity of related compounds, such as 2-n-alkyl-8-azahypoxanthines, against xanthine oxidase has been shown to be dependent on the structure of substituents, indicating that the 8-azapurine (B62227) scaffold can interact with the active site of this enzyme. nih.gov Studies on the metabolism of 8-azapurines in microbial systems like Pseudomonas aeruginosa have also explored their interactions with bacterial xanthine oxidases. nih.gov However, the primary and most potent inhibitory role described for this compound itself is in relation to urate oxidase. mdpi.com

Purine Nucleoside Phosphorylase (PNP) as a Substrate and Probe

This compound and its derivatives are recognized for their utility as fluorogenic substrates for Purine Nucleoside Phosphorylase (PNP), an enzyme crucial in the purine salvage pathway. sigmaaldrich.com This pathway allows cells to recycle purine bases to form new nucleotides. The intrinsic fluorescence of 8-azapurines, including this compound, provides a powerful tool for quantifying enzyme activities and studying enzyme-ligand interactions in biological systems. mdpi.com

The strong fluorescence of 8-azaxanthines makes them valuable probes for investigating receptor-binding mechanisms and enzyme interactions. mdpi.com PNP catalyzes the reversible phosphorolysis of purine nucleosides into the respective purine base and α-pentose-1-phosphate. mdpi.com The interaction of this compound with PNP can be monitored through changes in its fluorescence, offering a sensitive method for assaying the enzyme's activity. mdpi.com

Research has focused on the enzymatic synthesis of highly fluorescent 8-azapurine ribosides by leveraging the reverse reaction of purine-nucleoside phosphorylase. mdpi.com The unique spectroscopic properties of this compound, which exhibits solvent-dependent dual emission due to excited-state proton transfer (ESPT), further enhance its application as a probe. mdpi.com This phenomenon allows for detailed kinetic analysis of enzymatic processes.

Adenosine (B11128) Receptor Antagonism and Binding Affinity Investigations

This compound derivatives have been extensively studied as antagonists of adenosine receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes. nih.govmdpi.com The parent compounds, theophylline (B1681296) (1,3-dimethylxanthine) and caffeine (B1668208) (1,3,7-trimethylxanthine), are classic non-selective adenosine receptor antagonists. nih.gov

Investigations into this compound, a structural analog of xanthine where the carbon atom at the 8-position is replaced by a nitrogen atom, have revealed important insights into receptor binding. The substitution of CH with N at the 8-position in theophylline and caffeine to create 8-azatheophylline and 8-azacaffeine, respectively, was found to dramatically reduce affinity for adenosine receptors, rendering the compounds essentially inert. nih.govacs.org This finding underscores the critical role of the 8-position in the interaction between xanthines and adenosine receptors. However, subsequent modifications to the this compound core structure have been shown to restore and even enhance binding affinity, demonstrating its potential as a scaffold for developing potent and selective AR antagonists. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Receptor Binding

Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular requirements for the binding of this compound derivatives to adenosine A1 and A2 receptors. These studies have systematically explored how different substituents at various positions on the this compound ring influence binding affinity and selectivity.

Key findings from SAR studies include:

Substitution at the 8-position: While the parent 8-azatheophylline is inactive, introducing a methyl group at the 8-position (to form 1,3,8-trimethyl-8-azaxanthine) restores antagonistic activity at A2 receptors. Furthermore, an 8-cycloalkyl substituent increases the affinity for both A1 and A2 receptor subtypes. nih.govacs.org

Substitution at the 7-position: A more significant enhancement in affinity was observed by substituting the 7-methyl group of 8-azacaffeine with cycloalkyl groups. For instance, 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine is three times more potent than caffeine at A1 receptors. nih.govacs.org In contrast, 7-cyclohexyl-1,3-dimethyl-8-azaxanthine is more potent than caffeine at A2 receptors. nih.govacs.org

Substitution at the 1- and 3-positions: Replacing the 1- and 3-methyl groups with larger alkyl groups, such as propyl groups, markedly increases the affinity for A1 receptors in both 7- and 8-substituted 8-azatheophylline analogs. nih.govacs.org The compound 7-cyclopentyl-1,3-dipropyl-8-azaxanthine stands out as one of the most potent and selective A1 receptor antagonists among 7-alkyl-substituted xanthines. nih.govacs.org

These studies collectively confirm that the hydrogen atom at the 7-position of the traditional xanthine structure plays a significant role in binding to adenosine receptors, as 8-aza analogues are generally less active than their corresponding xanthine counterparts. nih.govacs.org

| Compound | Modification on this compound Core | Effect on Adenosine Receptor Affinity |

|---|---|---|

| 8-Azatheophylline / 8-Azacaffeine | N at 8-position (unsubstituted) | Dramatically reduced affinity; inert nih.govacs.org |

| 1,3,8-trimethyl-8-azaxanthine | Methyl group at N8 | Restored antagonistic activity at A2 receptors nih.govacs.org |

| 8-cycloalkyl-8-azatheophylline | Cycloalkyl group at N8 | Increased affinity for both A1 and A2 receptors nih.govacs.org |

| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | Cyclopentyl group at N7 (of 8-azacaffeine analog) | 3x more potent than caffeine at A1 receptors nih.govacs.org |

| 7-Cyclohexyl-1,3-dimethyl-8-azaxanthine | Cyclohexyl group at N7 (of 8-azacaffeine analog) | More potent than caffeine at A2 receptors nih.govacs.org |

| 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | Propyl groups at N1/N3, Cyclopentyl at N7 | Highly potent and selective for A1 receptors nih.govacs.org |

Interactions with other Enzymes involved in Biological Pathways

Beyond its interactions with PNP and adenosine receptors, this compound has been noted for its engagement with other enzymes. Derivatives of this compound are known to be inhibitors of urate oxidase. mdpi.com Additionally, early research demonstrated that this compound has an effect on the metabolism of Pseudomonas aeruginosa, a pathogenic bacterium. nih.gov This study highlighted its interaction with the enzyme xanthine oxidase, indicating its role as an antimetabolite in this organism. nih.gov

Molecular Recognition and Binding Studies

Interactions with Polynucleotides and Nucleic Acid Systems

Beyond specific riboswitch interactions, 8-Azaxanthine (B11884) and its derivatives have been utilized to investigate interactions with polynucleotides and broader nucleic acid systems. Due to their fluorescent properties, 8-azapurines, including this compound, serve as valuable fluorescent probes in studies involving enzymes, receptor binding, and nucleic acid systems. wikipedia.orgbmrb.ionih.gov

Early studies explored the interaction of this compound with poly(adenylic acid) (poly(A)). Experiments conducted at pH 6.0 and 3.5°C revealed that poly(A) forms a complex with this compound, with a stoichiometry tentatively assigned as 1:1. fishersci.ca However, no such complex formation was observed at pH 7.0. fishersci.ca These complexes were characterized using techniques such as optical rotatory dispersion and ultraviolet absorption measurements, providing information on their structure, thermal stability, and formation kinetics. fishersci.ca The formation of these complexes at low temperature was found to be a slow process. fishersci.ca

8-Azapurines are considered isosteric analogues of natural purines, meaning they share similar structural features, which allows them to substitute for natural purine (B94841) bases in various biochemical processes and makes them useful probes for studying nucleic acid structure and interactions. wikipedia.orgnih.gov

Computational Chemistry and Molecular Modeling of 8 Azaxanthine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to investigate the electronic structure of 8-Azaxanthine (B11884). These calculations can model ground-state properties and predict excited-state behavior, which is particularly relevant given this compound's fluorescent properties . Basis sets like 6-311++G** are employed in these studies . Conflicts between computational models and experimental results can arise from approximations in structural parameters or solvent effects, highlighting the importance of validating computational models using experimental geometries, such as those obtained from X-ray crystallography .

Relative Stability of Tautomeric Forms

This compound can exist in different tautomeric forms, and quantum chemical calculations are essential for determining their relative stabilities in both the gas phase and in solution. Studies using DFT and Møller Plesset perturbation theory (MP2) with basis sets like 6-311++G(d,p) have investigated the relative stability of this compound tautomers nih.gov. For instance, the neutral form of this compound in the ground state is inferred to exist as a mixture of N(7)H and N(8)H tautomers, based on NMR studies of its 1,3-dimethyl derivative (8-azatheophylline) researchgate.net. Computational methods can help resolve contradictions in photochemical behavior related to ground-state tautomerism .

Hydrogen Bond Interactions in Solvated Systems

Hydrogen bonding plays a significant role in the behavior of this compound in solution and in its interactions with other molecules. Quantum chemical methods, including DFT and MP2, have been used to study the hydrogen bond interactions of this compound in solvated systems, such as monohydrated and heptahydrated complexes nih.gov. The polarizable continuum model (PCM) is often used in solvent phase calculations to account for solvation effects nih.gov. Studies have shown that the formation of strong N-H...O bonds can result in high interaction energies among monohydrates nih.gov. Atoms in Molecule (AIM) and Natural Bonding Orbital (NBO) analyses are performed to further elucidate the nature of these hydrogen bond interactions nih.gov.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are valuable for studying the conformational flexibility and dynamics of molecules like this compound in solution or in complex with biological partners. While direct MD studies focused solely on the conformational analysis of isolated this compound are not explicitly detailed in the provided search results, MD simulations are frequently used in conjunction with experimental data to model molecular behavior and conformational changes in related systems, such as peptides and proteins nih.govmdpi.com. The application of MD to this compound can be inferred from studies investigating its interactions with enzymes and riboswitches, where conformational changes of the ligand and the binding site are crucial mdpi.comiucr.orgnih.gov. MD simulations can provide insights into the dynamic properties and conformational ensembles relevant to this compound's function dovepress.com.

Theoretical Approaches to Enzyme-Ligand and Riboswitch-Ligand Complexes

Theoretical approaches, often involving a combination of quantum mechanics and molecular mechanics (QM/MM) or classical MD, are employed to study the interactions of this compound with biological macromolecules such as enzymes and riboswitches. These studies aim to understand the binding mechanisms, affinities, and the influence of ligand binding on the macromolecule's structure and function mdpi.comnih.gov.

This compound is known to interact with enzymes like urate oxidase, acting as an inhibitor plos.org. Theoretical studies, combined with experimental data like neutron crystallography, have been used to investigate the binding of this compound to urate oxidase and understand the protonation states within the active site iucr.orgplos.org.

Furthermore, this compound binds to the NMT1 riboswitch, a type of RNA element that regulates gene expression nih.govnih.gov. Theoretical studies, including MD simulations and binding free energy calculations, have been performed to understand the structural and thermodynamic basis of this compound binding to the NMT1 riboswitch nih.gov. These studies highlight the role of stacking and hydrogen bonding interactions in ligand recognition nih.gov.

Binding Energy Calculations

Calculating binding energies is a key aspect of theoretical studies on enzyme-ligand and riboswitch-ligand complexes involving this compound. Methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) are used to estimate binding free energies from MD simulations mdpi.com. These calculations provide quantitative information about the strength of the interaction between this compound and its biological targets nih.govmdpi.com. Studies on the NMT1 riboswitch have calculated the binding free energies of this compound and compared them to those of natural ligands and other analogs, revealing the contribution of electrostatic interactions to ligand discrimination nih.govmdpi.com. Semiempirical methods, such as the self-consistent charge molecular orbital (SCC-MO) method, have also been used to calculate solid-state binding energies of this compound researchgate.net.

Proton Transfer Kinetics Modeling

This compound exhibits excited-state proton transfer (ESPT), which is relevant to its fluorescence properties and potential use as a molecular probe researchgate.netnih.gov. Computational simulations, particularly density functional theory, combined with experimental data, are used to model proton-transfer dynamics in this compound . Time-resolved fluorescence spectroscopy provides experimental data on the kinetics of this process nih.govx-mol.com. Modeling proton transfer kinetics is crucial for understanding the photophysical behavior of this compound and its derivatives nih.gov. In the context of enzyme interactions, theoretical studies combined with neutron crystallography can provide insights into proton-relay systems within the active site, which are essential for catalytic mechanisms iucr.orgplos.org.

Advanced Research Applications and Methodologies Utilizing 8 Azaxanthine

Fluorescent Probe Development and Applications

The notable fluorescence emission properties of 8-Azaxanthine (B11884) make it suitable for use as a fluorescent probe in various biological and biochemical systems. Its fluorescence is highly sensitive to environmental factors such as pH and solvent composition, which can be exploited in research studies. rsc.org

Quantification of Enzyme Activities in Biological Assays

This compound's fluorescence can be utilized to quantify enzyme activities in biological assays. researchgate.netmdpi.com This characteristic enhances its applicability in enzymology, particularly in studies involving enzyme kinetics. For instance, the fluorescent properties of 8-azapurines, including this compound, and their ribosides can be applied to quantify enzyme activities in biological materials. researchgate.netmdpi.com

Investigations of Enzyme-Ligand Interactions via Fluorescence

This compound serves as a molecular probe for studying enzyme-ligand interactions. The strong emission of this compound and its N-alkyl derivatives can be useful in such investigations. researchgate.net Its fluorescence is sensitive to changes in its environment, allowing researchers to monitor binding events and conformational changes upon ligand interaction. rsc.org

Receptor-Binding Mechanism Studies Using Fluorescence

The fluorescence properties of this compound also enable its use in studying receptor-binding mechanisms. Fluorescent pyrazolo[4,3-d]pyrimidine-5,7-diones, which are xanthine (B1682287) congeners, are reported to be good fluorescent probes in enzymatic, receptor binding, and nucleic acid systems. researchgate.net

Elucidation of Ribozyme Catalysis Mechanisms

8-Azapurines, including this compound, and their nucleosides can be applied to study enzyme and ribozyme structures and/or mechanisms. researchgate.netmdpi.com For example, 8-azaguanosine, a related 8-azapurine (B62227) nucleoside, has been applied to mechanistic research of ribozyme action, primarily as a probe of the micro-acidity of the active guanine (B1146940) residue of the glmS ribozyme. mdpi.com Studies have also utilized this compound in investigating xanthine riboswitch structure and metal ion-mediated ligand recognition. nih.govresearchgate.net

Analytical Method Development and Validation

The unique properties of this compound make it valuable in the development and validation of analytical methods.

Reference Standard in Chromatography and Spectrophotometry

This compound is utilized as a reference standard in various analytical methods, including chromatography and spectrophotometry. researchgate.net Its purity is often confirmed via HPLC analysis. researchgate.net LC/UV and LC/MS methods, which often utilize standards like this compound, are useful for measuring tissue enzyme levels, following purification processes, and assaying enzyme kinetics and inhibitors. mac-mod.com For instance, a rapid HILIC assay specific for guanine deaminase utilizes 8-azaguanine (B1665908) as a substrate, and the product, this compound, is detected, reflecting enzyme activity. mac-mod.com LC-MS/MS methods have also been developed for the analysis of xanthine and this compound, demonstrating their use as analytical standards in such techniques. mac-mod.com

Table 1: Fluorescence Properties of this compound and Derivatives

| Compound | Medium | Emission Wavelength (λmax) | Notes |

| This compound | Aqueous (pH 2-6) | 420 nm | Observed for neutral form in ground state, large Stokes' shift researchgate.net |

| This compound | Anhydrous methanol (B129727) | ~335 nm | Observed for neutral form researchgate.net |

| This compound | 10% Aqueous methanol (pH ~3) | 420 nm and 335 nm | Dual emission researchgate.net |

| 8-Methyl-8-Azaxanthine | Aqueous (pH 2-12) | 420 nm | Observed for neutral and monoanionic species researchgate.net |

| 8-Methyl-8-Azaxanthine | Anhydrous methanol | 420 nm and ~340 nm | Dual emission researchgate.net |

| N(1),N(3)-dimethyl-8-Azaxanthine (8-Azatheophylline) | Aqueous | ~360 nm | Highly fluorescent researchgate.netnih.gov |

| 8-Azaxanthosine | Aqueous (pH 2-12) | ~365 nm | Ascribed to monoanionic form researchgate.net |

| N8-riboside of this compound | Aqueous | ~440 nm | High fluorescence yield, ascribed to monoanionic form researchgate.net |

Table 2: Analytical Applications of this compound

| Application | Technique(s) Used | Role of this compound | Reference |

| Quantification of guanine deaminase activity | HILIC, LC/UV | Product formed from 8-azaguanine substrate, measured to reflect enzyme activity | mac-mod.com |

| Analysis of xanthine and related metabolites | LC-MS/MS (SRM mode) | Used as an analytical standard for comparison and quantification | mac-mod.com |

| Purity confirmation of this compound samples | HPLC | Used to verify the purity of the compound | researchgate.netsigmaaldrich.com |

| Development and validation of analytical methods | Chromatography, Spectrophotometry | Valuable as a reference standard | researchgate.net |

NMR Metabolomics for In Vivo Activity Monitoring

Nuclear Magnetic Resonance (NMR) metabolomics is a powerful technique employed to comprehensively analyze the low-molecular-weight metabolites within biological systems, providing insights into cellular functions and responses to perturbations acs.org. This methodology has been utilized to monitor the in vivo activity of chemical compounds, including this compound, by observing their impact on the metabolic profile of an organism acs.orgunl.edu. By comparing the metabolome of treated organisms to controls, researchers can infer the efficacy, selectivity, and mechanism of action of a compound within a living system unl.eduunl.edu.

Assessing Enzyme Activity in Microbial Systems

This compound has been employed as a tool in NMR metabolomics studies to assess enzyme activity in microbial systems. A notable application involves the filamentous fungus Aspergillus nidulans, a model organism for studying metabolic pathways and evaluating potential antifungal agents unl.edunih.gov. This compound is a known inhibitor of urate oxidase, an enzyme involved in the purine (B94841) degradation pathway acs.orgunl.eduunl.edunih.govnih.gov. Researchers have utilized comparative NMR metabolomics to monitor the in vivo activity of this compound by examining its effect on urate oxidase activity within A. nidulans unl.eduunl.edunih.gov.

The methodology typically involves comparing the metabolic profiles of wild-type A. nidulans strains with mutant strains deficient in the target enzyme, such as a uaZ14 mutant lacking functional urate oxidase acs.orgunl.eduunl.edu. Both wild-type and mutant strains are then treated with this compound unl.eduunl.edu. NMR spectroscopy is used to acquire metabolic data from cell lysates, and multivariate data analysis techniques, such as Principal Component Analysis (PCA), are applied to discern differences and similarities in the metabolomes acs.orgunl.eduunl.edunih.gov.

Detailed research findings from such studies indicate that treating wild-type A. nidulans with this compound leads to a metabolome that closely resembles that of the uaZ14 urate oxidase mutant acs.orgunl.edunih.gov. This clustering pattern in PCA scores plots demonstrates that this compound effectively inhibits urate oxidase activity in vivo, mimicking the genetic inactivation of the enzyme acs.orgunl.eduunl.edunih.govnih.gov. This provides strong evidence for the compound's activity and selectivity towards its target enzyme within the complex environment of a living cell unl.eduunl.edu.

Monitoring Impact on Cellular Metabolome

Monitoring the impact of this compound on the cellular metabolome using NMR provides a comprehensive view of the downstream effects of enzyme inhibition. In the Aspergillus nidulans model, the inhibition of urate oxidase by this compound results in specific alterations in the concentrations of various metabolites within the purine degradation pathway and potentially interconnected pathways acs.orgunl.edu. By analyzing the NMR spectra and the resulting PCA plots, researchers can identify which metabolites accumulate or deplete as a consequence of this compound treatment and the subsequent inhibition of urate oxidase acs.orgnih.gov.

The clustering observed in PCA plots is a key indicator of the drug's impact. For instance, a study showed distinct clustering patterns for wild-type A. nidulans cells, the uaZ14 mutant cells, wild-type cells treated with this compound, and uaZ14 mutant cells treated with this compound acs.orgunl.edunih.gov. The clustering of wild-type cells treated with this compound alongside the uaZ14 mutant cells, and separate from untreated wild-type cells, clearly illustrates that this compound induces a metabolic state similar to that of the enzyme-deficient mutant acs.orgunl.edunih.gov. This indicates that the primary effect of this compound on the cellular metabolome in this system is mediated through the inhibition of urate oxidase acs.orgunl.edu.

This type of metabolomic analysis allows researchers to not only confirm the in vivo activity of an enzyme inhibitor but also to gain insights into the broader metabolic consequences of inhibiting a specific enzymatic step acs.orgunl.edu. The data generated from such studies contribute to a deeper understanding of metabolic network dynamics and can help validate the specificity of a compound for its intended target within a complex biological setting acs.orgunl.eduunl.edu.

Here is an interactive representation of the conceptual PCA clustering based on the described research findings:

| Sample Group | Description | Expected PCA Cluster (Conceptual) |

| Wild-type A. nidulans | Untreated control | Cluster A |

| uaZ14 Mutant A. nidulans | Urate oxidase inactive mutant | Cluster B |

| Wild-type A. nidulans + AZA | Treated with this compound (AZA) | Cluster B |

| uaZ14 Mutant A. nidulans + AZA | Mutant treated with this compound (AZA) | Cluster B |

Note: This table represents the conceptual clustering pattern observed in PCA plots as described in the research, illustrating how this compound treatment shifts the metabolome of wild-type cells to resemble that of the urate oxidase mutant. acs.orgunl.edunih.gov

Structure Activity Relationship Sar and Analogue Research of 8 Azaxanthine Derivatives

Impact of N-Substitution and Ring Modifications on Biological Activity and Selectivity

Modifications at specific positions on the 8-azaxanthine (B11884) ring, particularly N-substitution, have been shown to significantly influence biological activity and selectivity. Studies involving N-alkyl substituted forms have evaluated their binding affinities to adenosine (B11128) receptors, providing insights into how these structural variations affect efficacy . The presence of the nitrogen atom at the 8-position, replacing carbon, inherently alters the electronic and steric properties of the molecule, contributing to its distinct interactions compared to xanthine (B1682287) .

Comparative Analysis with Related Purine (B94841) Analogs

Comparing this compound and its derivatives with other purine analogs helps to understand the specific contributions of the 8-aza modification and other structural differences to their biological profiles.

8-Methyl-8-azaxanthine and Photophysical Distinctions

8-Methyl-8-azaxanthine is an analog featuring a methyl group at the 8-position in addition to the aza substitution. This compound exhibits distinct photophysical properties, including strong fluorescence, which is attributed to excited-state proton transfer (ESPT) . This ESPT behavior, leading to dual emission bands in certain solvents, distinguishes it from xanthine and highlights the impact of the 8-aza and 8-methyl substitutions on excited-state dynamics researchgate.netresearchgate.netresearchgate.net. Time-resolved spectroscopy studies have provided insights into the kinetics of this proton transfer .

8-Azatheophylline (1,3-Dimethyl-8-azaxanthine) Studies

8-Azatheophylline, which is 1,3-dimethyl-8-azaxanthine, is another important analog. Studies on 8-azatheophylline have contributed to understanding the effects of methylation on the this compound scaffold. For instance, the presence of methyl groups at the N1 and N3 positions in 8-azatheophylline prevents the ESPT observed in this compound due to steric hindrance . Research has investigated its crystal and molecular structure using techniques like X-ray diffraction sigmaaldrich.comsigmaaldrich.com. While natural xanthines like theophylline (B1681296) are known as adenosine receptor antagonists, the substitution of CH with N at the 8-position, as seen in 8-azatheophylline, significantly reduces affinity for these receptors scite.ai.

8-Azaguanine (B1665908) and 8-Azaadenine (B1664206): Contrasting Biological Roles and Toxicity Profiles

8-Azaguanine and 8-azaadenine are 8-azapurine (B62227) analogs structurally related to guanine (B1146940) and adenine, respectively. These compounds exhibit contrasting biological roles and toxicity profiles compared to this compound.

8-Azaguanine is a purine analog that shows antineoplastic activity and has been studied for its use in treating acute leukemia wikipedia.org. It functions as an antimetabolite and can be incorporated into ribonucleic acids, disrupting protein synthesis drugbank.com. This incorporation can lead to cellular toxicity researchgate.net. 8-Azaguanine is also a potent xanthine oxidase inhibitor . Compared to this compound, 8-azaguanine is generally considered to have higher toxicity mdpi.com.

8-Azaadenine is another 8-azapurine analog. It is reported to be more cytotoxic than this compound . Studies have investigated its interaction with specific transporters, such as the adenine-guanine transporters in Arabidopsis nih.gov.

The differing substituents on the core 8-azapurine ring (hydroxyl and oxo groups in this compound, an amino group and oxo group in 8-azaguanine, and an amino group in 8-azaadenine) lead to significant differences in their biological targets, mechanisms of action, and resulting toxicity profiles wikipedia.org.

Here is a table summarizing some comparative aspects of these analogs:

| Compound | Structural Feature at C2/C6 | Structural Feature at C8 | Key Biological Activities | Relative Toxicity (vs. This compound) |

| This compound | 2,6-dioxo | 8-aza | Urate oxidase inhibition, Adenosine receptor interactions, Antibacterial mdpi.com | - |

| 8-Azaguanine | 2-amino, 6-oxo | 8-aza | Antineoplastic, Xanthine oxidase inhibition, Antibacterial wikipedia.org | Higher mdpi.com |

| 8-Azaadenine | 6-amino | 8-aza | Cytotoxic | Higher |

| 8-Azatheophylline | 1,3-dimethyl-2,6-dioxo | 8-aza | Reduced adenosine receptor affinity scite.ai | - |

3-Acetoxy-8-azaxanthine: Inhibitory Effects on Kinases and Antimicrobial Potential

Design Principles for Modulating Selectivity and Activity through Structural Modification

Based on the research into this compound and its analogs, several design principles emerge for modulating selectivity and activity through structural modification:

N-Substitution: Modifications, particularly alkylation, at the nitrogen atoms (e.g., N1, N3, N7, N8) of the this compound core can significantly impact biological activity and selectivity for targets like adenosine receptors scite.ai. The position and nature of the substituent are crucial determinants of the resulting pharmacological profile.

Modification at the 8-Position: While the 8-position in this compound is a nitrogen, modifications adjacent to or involving this region, such as the methylation in 8-methyl-8-azaxanthine, can lead to altered photophysical properties and potentially influence interactions with biological macromolecules researchgate.net.

Ring Modifications and Substituents: Analogs like 8-azaguanine and 8-azaadenine, which have different substituents on the pyrimidine (B1678525) ring compared to this compound, demonstrate how these changes drastically alter biological roles and target interactions (e.g., enzyme inhibition, nucleic acid incorporation) wikipedia.org.

Exploiting Photophysical Properties: The inherent fluorescence of this compound and some derivatives can be utilized in the design of fluorescent probes for studying enzyme-ligand interactions, receptor binding mechanisms, and quantifying enzyme activities researchgate.netmdpi.com. Modifications can be designed to enhance or tune these fluorescent properties for specific research applications.

Targeting Specific Enzymes: The ability of this compound to inhibit urate oxidase suggests that structural modifications could be explored to optimize this inhibitory activity for potential therapeutic applications related to uric acid metabolism .

Considering Tautomerism: The tautomeric state of 8-azapurines, including this compound, can influence their interactions. While the N(8)-H tautomer is observed in crystals of this compound and 8-azatheophylline, understanding the predominant tautomeric forms in different environments is important for rational design rsc.org.

These principles guide the synthesis and evaluation of novel this compound derivatives with tailored properties for specific biological applications.

Q & A

What experimental strategies are recommended to address contradictions between computational predictions and experimental data for 8-Azaxanthine’s electronic properties?

Advanced Research Question

Conflicts between computational models (e.g., SCC-MO methods) and experimental results (e.g., ESCA shifts) often arise from approximations in structural parameters or solvent effects . To resolve discrepancies:

- Validate computational models using experimental geometries (e.g., X-ray crystallography) for this compound .

- Conduct sensitivity analyses to assess how structural deviations (e.g., bond lengths) impact calculated properties .